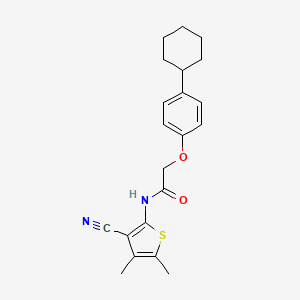![molecular formula C14H21NO6 B5002909 2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5002909.png)
2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid is an organic compound that combines the properties of both an amine and an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the final compound. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the phenoxy group.
2-(2,5-Dimethylphenoxy)ethanol: Lacks the amino group present in the target compound.
Uniqueness
2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-10-3-4-11(2)12(9-10)15-8-6-13-5-7-14;3-1(4)2(5)6/h3-4,9,13-14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBCTIEKGKOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B5002832.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5002847.png)
![4-[(4-Bromophenyl)methoxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)
![3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B5002861.png)
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5002877.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride](/img/structure/B5002878.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(5-chloro-2-pyridinyl)piperazine](/img/structure/B5002895.png)

![N-BENZYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5002917.png)
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
